3-Ethyl-4-(2-methoxyphenyl)pyrrolidine
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Overview
Description
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an ethyl group at the third position and a 2-methoxyphenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a primary amine can undergo N-heterocyclization with diols catalyzed by a Cp*Ir complex to form pyrrolidines . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst . Additionally, acid-promoted synthesis from N-carbamate-protected amino alcohols can yield pyrrolidines .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves scalable and efficient catalytic processes. For example, the combination of nickel and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers . These methods are designed to be practical, with mild reaction conditions and good functional-group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in binding interactions with proteins, influencing their activity. The compound’s effects are mediated through pathways involving receptor binding and modulation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidinone derivatives: Known for their antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
3-Ethyl-4-(2-methoxyphenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-ethyl-4-(2-methoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO/c1-3-10-8-14-9-12(10)11-6-4-5-7-13(11)15-2/h4-7,10,12,14H,3,8-9H2,1-2H3 |
InChI Key |
APVUPRFHLYVFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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